N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Overview
Description
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide, commonly known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. It is a promising drug candidate that has shown significant potential in preclinical studies.
Scientific Research Applications
MORAb-003 has been extensively studied in preclinical models of cancer. It has shown efficacy against a variety of tumor types, including ovarian, lung, and breast cancer. MORAb-003 has been shown to inhibit tumor growth and metastasis in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Mechanism of Action
MORAb-003 binds to FRα, a protein that is overexpressed on the surface of many cancer cells. FRα plays a role in tumor growth and survival by regulating the uptake of folate, a vitamin that is essential for cell growth and division. By binding to FRα, MORAb-003 blocks the uptake of folate, leading to decreased tumor growth and survival.
Biochemical and Physiological Effects
MORAb-003 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It has a long half-life and low immunogenicity, making it a promising candidate for clinical development. MORAb-003 has also been shown to have minimal toxicity in animal models.
Advantages and Limitations for Lab Experiments
MORAb-003 has several advantages for lab experiments. It is a highly specific monoclonal antibody that can be used to study the role of FRα in cancer biology. It can also be used in combination with chemotherapy and radiation therapy to study the efficacy of combination therapies. However, MORAb-003 has some limitations for lab experiments. It is a large molecule that may not penetrate tumors as effectively as smaller molecules. It may also be difficult to produce in large quantities for some experiments.
Future Directions
For MORAb-003 research include further clinical trials, exploration of its potential in combination with other therapies, and further understanding of its mechanism of action.
properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-13-16(21-20(25)15-5-3-2-4-6-15)7-8-17(18)22-19(24)14-23-9-11-27-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXGESZLVDOMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.